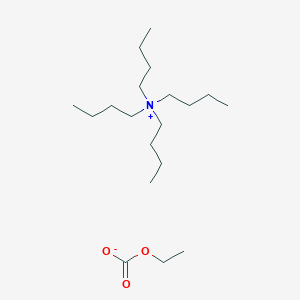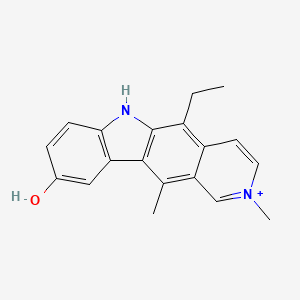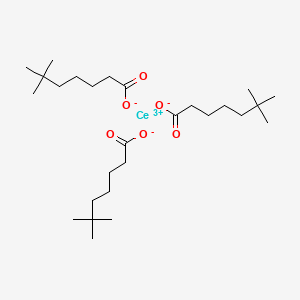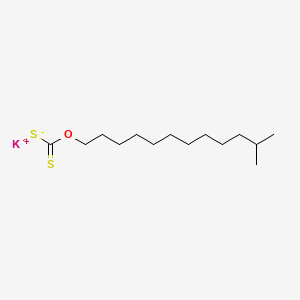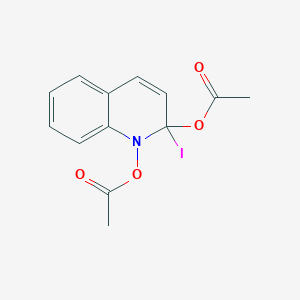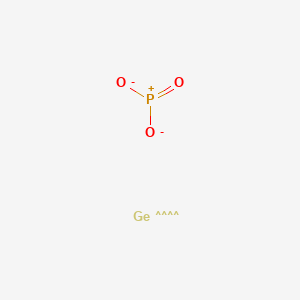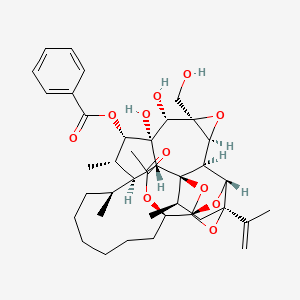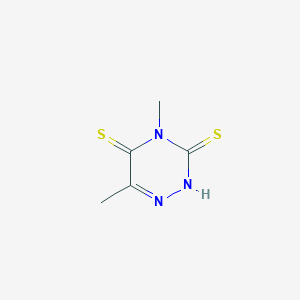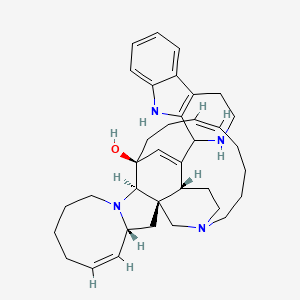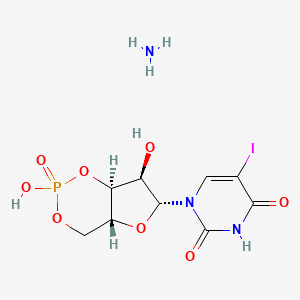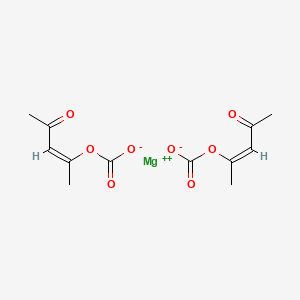
4-(Carboxyoxy)-3-penten-2-one, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carboxyoxy)-3-penten-2-one, magnesium salt is an organometallic compound that features a magnesium ion coordinated with the organic ligand 4-(carboxyoxy)-3-penten-2-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(carboxyoxy)-3-penten-2-one, magnesium salt typically involves the reaction of 4-(carboxyoxy)-3-penten-2-one with a magnesium source such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or ethanol under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures (around 50-70°C) and may require the use of a catalyst to facilitate the formation of the magnesium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carboxyoxy)-3-penten-2-one, magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: It can be reduced to form the corresponding alcohol or alkane.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other metal salts.
Major Products Formed
Oxidation: The major products are often oxides or peroxides of the original compound.
Reduction: The major products include alcohols or alkanes.
Substitution: The products depend on the substituent introduced, which could be another metal salt or an organic derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(carboxyoxy)-3-penten-2-one, magnesium salt is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique properties make it an effective catalyst for these processes.
Biology
In biological research, this compound is used to study the interactions between metal ions and organic ligands. It serves as a model compound for understanding the behavior of similar organometallic complexes in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with biological molecules and its potential use in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings and composites. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mecanismo De Acción
The mechanism by which 4-(carboxyoxy)-3-penten-2-one, magnesium salt exerts its effects involves the coordination of the magnesium ion with the organic ligand. This coordination alters the electronic structure of the compound, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Carboxyoxy)-3-penten-2-one, calcium salt
- 4-(Carboxyoxy)-3-penten-2-one, sodium salt
- 4-(Carboxyoxy)-3-penten-2-one, potassium salt
Uniqueness
4-(Carboxyoxy)-3-penten-2-one, magnesium salt is unique due to the specific properties imparted by the magnesium ion. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt exhibits different reactivity and stability, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
97552-51-7 |
|---|---|
Fórmula molecular |
C12H14MgO8 |
Peso molecular |
310.54 g/mol |
Nombre IUPAC |
magnesium;[(Z)-4-oxopent-2-en-2-yl] carbonate |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-4(7)3-5(2)10-6(8)9;/h2*3H,1-2H3,(H,8,9);/q;;+2/p-2/b2*5-3-; |
Clave InChI |
PDQJRUCBCCMOOC-SHCHSPEBSA-L |
SMILES isomérico |
C/C(=C/C(=O)C)/OC(=O)[O-].C/C(=C/C(=O)C)/OC(=O)[O-].[Mg+2] |
SMILES canónico |
CC(=CC(=O)C)OC(=O)[O-].CC(=CC(=O)C)OC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



